[4-(1H-pyrazol-1-yl)phenyl]acetonitrile molecular weight and formula
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile molecular weight and formula
An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
[4-(1H-Pyrazol-1-yl)phenyl]acetonitrile is a heterocyclic compound that integrates two moieties of significant interest in medicinal chemistry: the pyrazole ring and the phenylacetonitrile scaffold. The pyrazole nucleus is a well-established "privileged structure" found in numerous FDA-approved drugs, valued for its metabolic stability and versatile binding capabilities.[1][2][3] Similarly, the phenylacetonitrile framework serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[4][5][6] This guide provides a comprehensive technical overview of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile for researchers and drug development professionals. It covers the compound's fundamental physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, robust characterization methods, and a discussion of its potential applications as a building block in modern drug discovery.
Introduction: A Scaffold of Pharmaceutical Significance
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. Pyrazole and its derivatives have garnered considerable attention due to their broad spectrum of biological activities, featuring in drugs for inflammation, cancer, and neurological disorders.[1][2] The pyrazole ring often serves as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties such as reduced lipophilicity and enhanced water solubility while providing unique hydrogen bonding opportunities.[2]
The phenylacetonitrile moiety is a versatile synthon, with the nitrile group being a precursor to various functional groups, including carboxylic acids, amines, and amides, which are central to many active pharmaceutical ingredients (APIs).[5] The integration of these two scaffolds in [4-(1H-pyrazol-1-yl)phenyl]acetonitrile creates a molecule with significant potential as a core structure or intermediate for developing novel therapeutics, particularly in areas like oncology where phenylpyrazole derivatives have shown promise as selective protein inhibitors.[7] This document serves as a practical guide for the synthesis, validation, and strategic utilization of this high-value chemical building block.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and characteristics of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | N/A |
| CAS Number | 143426-55-5 | [8] |
| Molecular Formula | C₁₁H₉N₃ | [8][9][10][11] |
| Molecular Weight | 183.21 g/mol | [8][9][11] |
| Appearance | Off-white to light yellow solid | Inferred from typical N-aryl pyrazoles |
| Purity | ≥98% (typically by HPLC) | Standard for research chemicals |
Synthesis and Mechanistic Rationale
The construction of the N-aryl bond between the pyrazole and phenyl rings is the key strategic step in synthesizing the target molecule. While several methods exist for N-arylation, copper-catalyzed or palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation or Buchwald-Hartwig amination) are among the most robust and widely adopted in modern organic synthesis. These methods are preferred for their high yields, functional group tolerance, and predictable outcomes.
The protocol detailed below employs a modified Ullmann-type coupling, which is often more cost-effective and operationally simpler than palladium-catalyzed systems for N-arylation of pyrazoles.
Synthetic Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from commercially available starting materials to the purified final product.
Caption: Synthetic workflow for [4-(1H-pyrazol-1-yl)phenyl]acetonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction proceeds as expected before committing to subsequent steps.
Materials and Reagents:
-
4-Bromophenylacetonitrile (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylacetonitrile (1.0 eq), 1H-pyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Causality: K₂CO₃ is a crucial base required to deprotonate the pyrazole N-H, making it nucleophilic. L-proline acts as a ligand for the copper catalyst, stabilizing it and facilitating the coupling reaction. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the salts and reactants.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can oxidize the catalyst.
-
Solvent Addition and Heating: Add anhydrous DMSO via syringe. Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting 4-bromophenylacetonitrile is consumed (typically 12-24 hours).
-
Trustworthiness: This step is critical. Proceeding to work-up without confirming reaction completion is a common source of low yields.
-
-
Work-up: Once complete, cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as identified by TLC) and concentrate to yield [4-(1H-pyrazol-1-yl)phenyl]acetonitrile as a solid.
Analytical Characterization
Rigorous analytical confirmation is essential to establish the identity, structure, and purity of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for all 9 protons. Key expected signals include:
-
A singlet for the two benzylic protons (-CH₂CN) around δ 4.0 ppm.
-
Three distinct signals for the pyrazole ring protons, typically between δ 6.5 and 8.0 ppm.
-
Two doublets in the aromatic region (around δ 7.5-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals, including the nitrile carbon (-CN) typically above δ 117 ppm and the benzylic carbon (-CH₂) around δ 20-25 ppm.
-
HRMS (High-Resolution Mass Spectrometry): For the molecular formula C₁₁H₉N₃, the calculated exact mass for the protonated molecule [M+H]⁺ is 184.0875. The experimentally observed mass should match this value within a narrow tolerance (e.g., ± 5 ppm).
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final product. A single major peak, representing >98% of the total integrated area, is indicative of high purity.
Applications and Future Directions
[4-(1H-Pyrazol-1-yl)phenyl]acetonitrile is not an end product but a versatile intermediate for further chemical elaboration. Its value lies in the strategic placement of its functional groups.
-
Scaffold for Bioactive Molecules: The pyrazole ring can be further substituted at its C3, C4, and C5 positions, while the phenyl ring can undergo additional transformations. This allows for the creation of diverse chemical libraries for high-throughput screening.
-
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a phenylacetic acid derivative (a common motif in non-steroidal anti-inflammatory drugs), reduced to a phenethylamine derivative (a core structure in many neurotransmitter-like compounds), or used in cycloaddition reactions to form other heterocycles.
-
Oncology Research: Phenylpyrazole scaffolds are being actively investigated as selective inhibitors of anti-apoptotic proteins like MCL-1, which are overexpressed in many cancers.[7] This compound provides a direct starting point for synthesizing analogs aimed at this important therapeutic target.
Conclusion
[4-(1H-Pyrazol-1-yl)phenyl]acetonitrile is a high-value building block that marries the stability and bioactivity of the pyrazole core with the synthetic versatility of the phenylacetonitrile unit. The robust synthetic and purification protocols provided in this guide, grounded in established chemical principles, offer a reliable pathway to obtaining this compound in high purity. Its structural features make it an ideal candidate for elaboration into novel small-molecule therapeutics, particularly in the fields of oncology and inflammatory diseases.
References
-
LabSolutions. [4-(1H-pyrazol-1-yl)phenyl]acetonitrile. [Link]
-
Reddy, et al. Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. ACS Publications. [Link]
-
Guzmán, A. et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2021. [Link]
-
Deng, X. & Mani, N.S. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]
-
Li, X. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2023. [Link]
-
Rorig, K. et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
-
The Good Scents Company. phenyl acetonitrile, 140-29-4. [Link]
-
Hyma Synthesis Pvt. Ltd. Company Profile. [Link]
-
Wikipedia. Benzyl cyanide. [Link]
-
Li, C. et al. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 2024. [Link]
- Google Patents.
-
Kumar, A. et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. labsolu.ca [labsolu.ca]
- 10. (1-PHENYL-1H-PYRAZOL-4-YL)ACETONITRILE | 51412-23-8 [amp.chemicalbook.com]
- 11. scbt.com [scbt.com]
